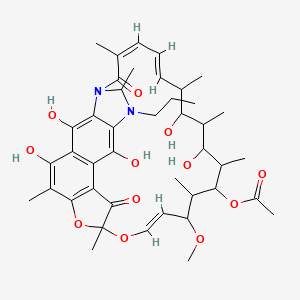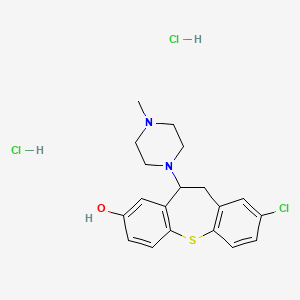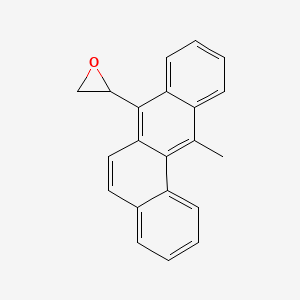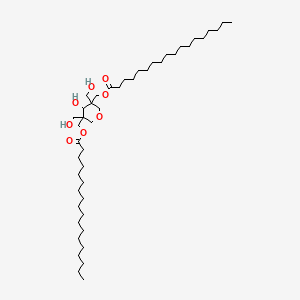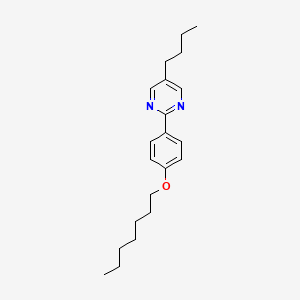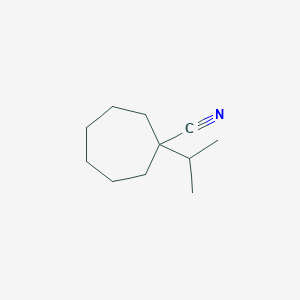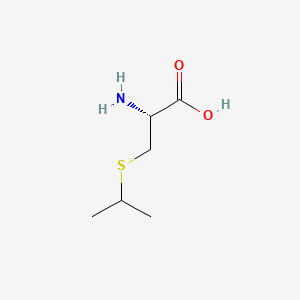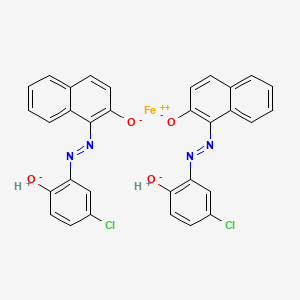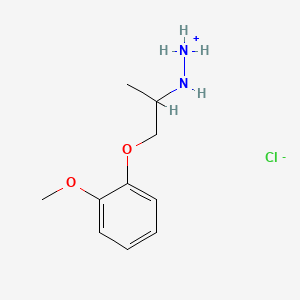
Phenol, 2-iodo-, 3,4,5-triiodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-iodo-, 3,4,5-triiodobenzoate is an organoiodine compound with the molecular formula C₁₃H₆I₄O₂. It is characterized by the presence of multiple iodine atoms attached to a phenol and benzoate structure. This compound is known for its high molecular weight and density, making it a significant subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-iodo-, 3,4,5-triiodobenzoate typically involves the electrophilic halogenation of phenol with iodine. This process can be carried out under controlled conditions to ensure the selective iodination of the phenol ring. The reaction conditions often include the use of solvents like acetic acid and catalysts such as iodine monochloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where phenol is treated with iodine in the presence of suitable catalysts. The reaction is carefully monitored to achieve the desired degree of iodination while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-iodo-, 3,4,5-triiodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various iodinated phenol derivatives, while oxidation can produce quinones .
Scientific Research Applications
Phenol, 2-iodo-, 3,4,5-triiodobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into aromatic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in radiopaque materials used in medical imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Phenol, 2-iodo-, 3,4,5-triiodobenzoate involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the inhibition of specific enzymes or pathways, depending on the context of its use. For example, in biological systems, it may inhibit certain metabolic pathways by binding to active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Iodophenol: A simpler iodinated phenol with only one iodine atom.
3,4,5-Triiodophenol: Contains three iodine atoms but lacks the benzoate group.
2,3,5-Triiodobenzoic Acid: Similar in structure but with different functional groups
Uniqueness
Phenol, 2-iodo-, 3,4,5-triiodobenzoate is unique due to its combination of multiple iodine atoms and the presence of both phenol and benzoate groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
73986-56-8 |
|---|---|
Molecular Formula |
C13H6I4O2 |
Molecular Weight |
701.80 g/mol |
IUPAC Name |
(2-iodophenyl) 3,4,5-triiodobenzoate |
InChI |
InChI=1S/C13H6I4O2/c14-8-3-1-2-4-11(8)19-13(18)7-5-9(15)12(17)10(16)6-7/h1-6H |
InChI Key |
IHENPGBTLOVCMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)C2=CC(=C(C(=C2)I)I)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





